5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine
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Overview
Description
5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a butylphenyl group, a chloro substituent, a cyclopentyl group, and a methylpyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Butylphenyl Group: The butylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrimidine intermediate in the presence of a palladium catalyst.
Cyclopentyl Group Addition: The cyclopentyl group can be added through a nucleophilic substitution reaction using a cyclopentylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophilic groups replacing the chloro substituent.
Scientific Research Applications
5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-(4-butylphenyl)-6-chloro-2-methylpyrimidin-4-amine: Lacks the cyclopentyl group, which may affect its biological activity and chemical properties.
5-(4-butylphenyl)-2-methylpyrimidin-4-amine: Lacks both the chloro and cyclopentyl groups, resulting in different reactivity and applications.
Uniqueness
5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
917895-67-1 |
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Molecular Formula |
C20H26ClN3 |
Molecular Weight |
343.9 g/mol |
IUPAC Name |
5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C20H26ClN3/c1-3-4-7-15-10-12-16(13-11-15)18-19(21)22-14(2)23-20(18)24-17-8-5-6-9-17/h10-13,17H,3-9H2,1-2H3,(H,22,23,24) |
InChI Key |
HUHVMGDVYOIEBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C)NC3CCCC3 |
Origin of Product |
United States |
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